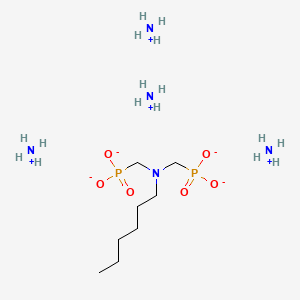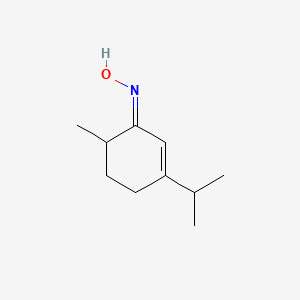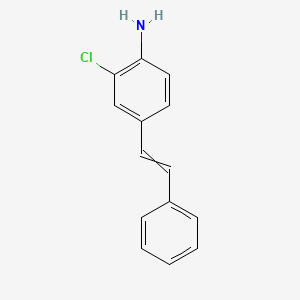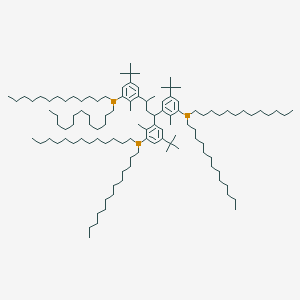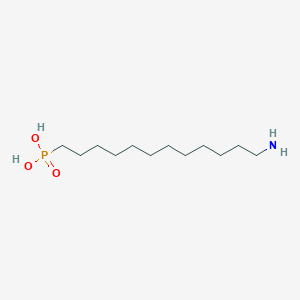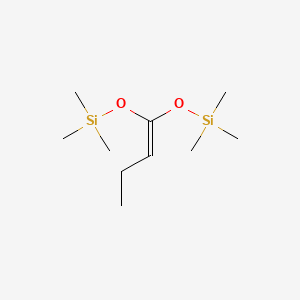
1,1-bis-(Trimethylsilyloxy)-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-bis-(Trimethylsilyloxy)-1-butene is an organosilicon compound characterized by the presence of two trimethylsilyloxy groups attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-bis-(Trimethylsilyloxy)-1-butene can be synthesized through the reaction of 1-butene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the silyloxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-bis-(Trimethylsilyloxy)-1-butene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silyl ethers.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1-bis-(Trimethylsilyloxy)-1-butene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex silicon-containing compounds.
Biology: The compound can be utilized in the synthesis of bioactive molecules and as a protective group in peptide synthesis.
Industry: It is used in the production of advanced materials, such as silicone polymers and resins, due to its ability to impart desirable properties like flexibility and thermal stability.
Mécanisme D'action
The mechanism by which 1,1-bis-(Trimethylsilyloxy)-1-butene exerts its effects involves the interaction of the trimethylsilyloxy groups with various molecular targets. These interactions can lead to the formation of stable intermediates and products, facilitating the desired chemical transformations. The pathways involved often include nucleophilic attack, electrophilic addition, and radical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-bis-(Trimethylsilyloxy)-1,3-butadiene
- 1,2-bis-(Trimethylsilyloxy)ethane
- 1,1-bis-(Trimethylsilyloxy)-1,3-butadiene
Uniqueness
1,1-bis-(Trimethylsilyloxy)-1-butene is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in organic synthesis and materials science.
Propriétés
Numéro CAS |
85287-67-8 |
|---|---|
Formule moléculaire |
C10H24O2Si2 |
Poids moléculaire |
232.47 g/mol |
Nom IUPAC |
trimethyl(1-trimethylsilyloxybut-1-enoxy)silane |
InChI |
InChI=1S/C10H24O2Si2/c1-8-9-10(11-13(2,3)4)12-14(5,6)7/h9H,8H2,1-7H3 |
Clé InChI |
SAHQXLGIMJBFLB-UHFFFAOYSA-N |
SMILES canonique |
CCC=C(O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


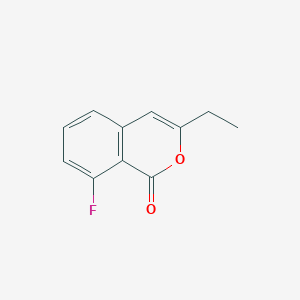

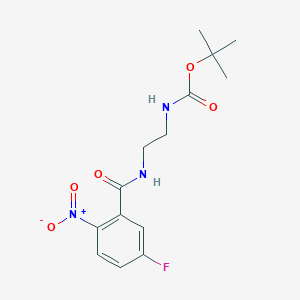
![Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-](/img/structure/B13784060.png)
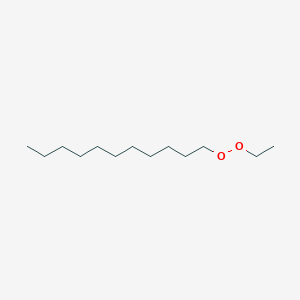
![2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B13784072.png)
